![molecular formula C20H34OSn B3040643 Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane CAS No. 223432-28-8](/img/structure/B3040643.png)
Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane
Overview
Description
Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane is an organotin compound . It can be used as a reactant in the palladium-catalyzed Stille coupling reaction to prepare furan-containing aryl derivatives by reacting with various aryl halides . It can also be used to synthesize 2,3-dihydro-5-(2-methylphenyl)furan by coupling with 2-iodotoluene in the presence of a palladium catalyst .
Synthesis Analysis
The synthesis of Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane involves the palladium-catalyzed Stille coupling reaction . This reaction is used to prepare furan-containing aryl derivatives by reacting with various aryl halides . It can also be used to synthesize 2,3-dihydro-5-(2-methylphenyl)furan by coupling with 2-iodotoluene in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular formula of Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane is C18H32O2SSn . Its average mass is 431.220 Da and its monoisotopic mass is 432.114502 Da .Chemical Reactions Analysis
Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane is used as a reactant in the palladium-catalyzed Stille coupling reaction . This reaction is used to prepare furan-containing aryl derivatives by reacting with various aryl halides . It can also be used to synthesize 2,3-dihydro-5-(2-methylphenyl)furan by coupling with 2-iodotoluene in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The boiling point of Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane is 434.4±55.0 °C . Its molecular formula is C18H32O2SSn and its average mass is 431.220 Da .Scientific Research Applications
Antifungal Agents:
- Benzoxaboroles exhibit antifungal activity. For instance, the compound 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) has potential for treating onychomycosis .
- Mechanism: AN2690 inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site .
Other Applications
While medicinal chemistry and organic synthesis are prominent fields, benzoxaboroles find applications beyond these:
β-Lactamase Inhibitors: Antitrypanosomal Agents:Mechanism of Action
Target of Action
Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane is a complex organotin compound
Mode of Action
It’s known that benzofuran derivatives can be constructed via a phosphoric acid-catalyzed intramolecular friedel–crafts reaction . This reaction exhibits good functional group tolerance for both electron-withdrawing groups and electron-donating groups .
Biochemical Pathways
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound is known to be a liquid at room temperature , which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have significant molecular and cellular effects.
Action Environment
It’s known that the compound is a liquid at room temperature , suggesting that temperature could influence its stability and efficacy. More research is needed to understand how environmental factors influence the action of this compound.
properties
IUPAC Name |
tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h2-4H,5-6H2;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVDHTDXUJFBEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)OCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34OSn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401256612 | |
Record name | Tributyl(2,3-dihydro-5-benzofuranyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(2,3-dihydro-1-benzofuran-5-yl)stannane | |
CAS RN |
223432-28-8 | |
Record name | Tributyl(2,3-dihydro-5-benzofuranyl)stannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223432-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributyl(2,3-dihydro-5-benzofuranyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401256612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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